Imidazo[1,2-a]pyrazine-2-carboxylic acid
Description
Significance of the Imidazo[1,2-a]pyrazine (B1224502) Scaffold in Modern Drug Discovery
The Imidazo[1,2-a]pyrazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets with high affinity. nih.gov This versatility has led to the development of compounds with a broad spectrum of pharmacological activities. rsc.org Derivatives of this scaffold have demonstrated potent effects, including anti-proliferative activity against cancer cells, modulation of key enzymes, and antimicrobial properties. nih.govresearchgate.net
The structural rigidity of the fused ring system, combined with the potential for substitution at various positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability is crucial for optimizing lead compounds into viable drug candidates. For instance, recent studies have identified Imidazo[1,2-a]pyrazine derivatives as potent and selective inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a promising target for cancer immunotherapy. acs.orgnih.gov Other derivatives have been investigated as inhibitors of Aurora kinases, which are pivotal in cell cycle regulation and are often dysregulated in cancer. researchgate.net
Furthermore, the scaffold has been explored for its potential in treating neurological disorders. Certain Imidazo[1,2-a]pyrazine derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs) associated with transmembrane AMPAR regulatory protein γ-8, showing promise in the development of novel anticonvulsant therapies. nih.gov The wide array of biological activities associated with this scaffold underscores its profound significance in the ongoing quest for new and effective medicines.
Historical Context and Evolution of Imidazo[1,2-a]pyrazine Derivatives in Therapeutics
The therapeutic potential of fused imidazole (B134444) ring systems has been recognized for several decades. Early research into related scaffolds, such as Imidazo[1,2-a]pyridines, led to the development of commercially successful drugs like Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent). nih.govnih.gov These early successes paved the way for broader exploration of related heterocyclic systems, including the Imidazo[1,2-a]pyrazine core.
Initial investigations into Imidazo[1,2-a]pyrazine derivatives uncovered a range of biological activities, including uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. acs.org Over time, with advancements in synthetic methodologies and a deeper understanding of molecular biology, the focus of research has evolved. Scientists have been able to synthesize and screen vast libraries of these compounds, leading to the discovery of derivatives with more specific and potent activities.
The evolution of research in this area is marked by a shift from broad pharmacological screening to a more target-based drug discovery approach. For example, while early derivatives were noted for their general muscle relaxant properties, recent efforts have identified compounds that selectively inhibit specific enzymes like ENPP1 with nanomolar potency. acs.orgnih.gov This progression highlights the maturation of the field and the increasing sophistication of drug design strategies centered around the Imidazo[1,2-a]pyrazine scaffold. The historical journey from broad-acting agents to highly selective modulators of specific biological pathways illustrates the enduring and evolving importance of this chemical entity in therapeutic development.
Research Imperatives and Future Directions for Imidazo[1,2-a]pyrazine-2-carboxylic Acid Research
The promising biological activities of Imidazo[1,2-a]pyrazine derivatives have laid a strong foundation for future research. A key imperative is the continued exploration of the structure-activity relationships (SAR) of these compounds to design next-generation inhibitors with enhanced potency and selectivity. rsc.org For instance, further optimization of ENPP1 inhibitors could lead to novel immunotherapeutic agents for cancer. acs.org
Future research will likely focus on several key areas:
Expansion of Therapeutic Applications: While significant progress has been made in oncology and neurology, the full therapeutic potential of this compound and its analogs remains to be unlocked. Future studies should explore their efficacy against a wider range of diseases, including infectious diseases and inflammatory conditions.
Development of Novel Synthetic Methodologies: The development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial for the large-scale production of these compounds. rsc.orgrsc.org This includes the exploration of novel catalytic systems and multi-component reactions to streamline the synthesis of diverse chemical libraries.
Pharmacokinetic and Pharmacodynamic Profiling: A critical aspect of future research will be the comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds. Improving the pharmacokinetic profiles of these molecules is essential for their successful translation into clinical candidates. nih.gov
Combination Therapies: Investigating the synergistic effects of Imidazo[1,2-a]pyrazine derivatives in combination with existing therapeutic agents could open up new treatment paradigms. For example, combining ENPP1 inhibitors with immune checkpoint inhibitors has already shown enhanced antitumor efficacy in preclinical models. nih.gov
The continued investigation of this compound and its derivatives holds immense promise for the discovery of novel therapeutics to address unmet medical needs. nih.govnih.gov
Interactive Data Tables
Table 1: Selected Imidazo[1,2-a]pyrazine Derivatives and their Biological Activities
| Compound | Target/Activity | IC50/EC50 | Reference |
| Imidazo[1,2-a]pyrazine derivative 7 | ENPP1 Inhibitor | 5.70 or 9.68 nM | acs.orgnih.gov |
| Imidazopyrazine 5 | AMPAR/γ-8 Negative Modulator | Promising Potency | nih.gov |
| Diarylurea derivative 18h | Antiproliferative (A375P human melanoma) | < 0.06 μM | nih.gov |
| Diarylurea derivative 18i | Antiproliferative (A375P human melanoma) | < 0.06 μM | nih.gov |
| Imidazo[1,2-a]pyrazine 14 | VirB11 ATPase Inhibitor | 7 µM | ucl.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-4-10-2-1-8-3-6(10)9-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRLBPBHYUWTAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90506485 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-53-9 | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77112-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90506485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 a Pyrazine 2 Carboxylic Acid
Classical Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core and its Carboxylic Acid Derivatives
Traditional methods for the synthesis of the imidazo[1,2-a]pyrazine ring system primarily rely on condensation and cyclization reactions. These established routes provide a reliable foundation for accessing a variety of derivatives.
Condensation Reactions with α-Halocarbonyl Compounds and Aminopyrazines
A cornerstone in the synthesis of imidazo[1,2-a]pyrazines is the condensation reaction between 2-aminopyrazines and α-halocarbonyl compounds. acs.org This approach, a variation of the Tschitschibabin reaction, involves the nucleophilic attack of the endocyclic nitrogen of the aminopyrazine onto the electrophilic carbonyl carbon of the α-halocarbonyl compound, followed by an intramolecular cyclization.
The versatility of this method allows for the introduction of various substituents onto the imidazo[1,2-a]pyrazine core by using appropriately substituted aminopyrazines and α-haloketones. For instance, the reaction of 2-aminopyrazine (B29847) with ethyl bromopyruvate is a common method to introduce the carboxylic acid ester functionality at the 2-position, which can then be hydrolyzed to afford the desired imidazo[1,2-a]pyrazine-2-carboxylic acid.
Key features of this synthetic route include:
Accessibility of starting materials: 2-Aminopyrazines and α-halocarbonyl compounds are often commercially available or readily synthesized.
Predictable regioselectivity: The reaction generally proceeds with a high degree of regioselectivity, leading to the desired imidazo[1,2-a]pyrazine isomer.
Functional group tolerance: The reaction conditions can often be tuned to tolerate a range of functional groups on both reactants.
Cyclization Approaches for Imidazo[1,2-a]pyrazine Formation
Various cyclization strategies have been employed to construct the imidazo[1,2-a]pyrazine ring system. ucl.ac.ukrsc.org These methods often involve the formation of a key intermediate that undergoes a subsequent intramolecular cyclization to yield the final bicyclic product.
One such approach involves the cyclization of 2-allylamino-3-chloropyrazine derivatives. ucl.ac.uk For example, treatment of 2-allylamino-3-chloropyrazine with iodine in diethyl ether can induce a cyclization to form a dihydroimidazo[1,2-a]pyrazine intermediate, which can then be aromatized. ucl.ac.uk
Another strategy involves the condensation of 2-aminopyrazine with α,β-unsaturated carbonyl compounds, which can lead to the formation of the imidazo[1,2-a]pyrazine core through a tandem Michael addition and intramolecular cyclization sequence.
Advanced Synthetic Strategies for this compound and Analogues
To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, more advanced synthetic strategies have been developed. These include transition metal-catalyzed reactions, multicomponent reactions, and microwave-assisted synthesis.
Transition Metal-Catalyzed Reactions
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and imidazo[1,2-a]pyrazines are no exception. ucl.ac.uk Various transition metals, including palladium and copper, have been utilized to facilitate the formation of this scaffold. nih.govthieme-connect.comorganic-chemistry.org
Copper-catalyzed reactions have been particularly prominent. For example, copper(I)-catalyzed aerobic oxidative coupling reactions of 2-aminopyrazines with ketones or terminal alkynes have been reported to produce imidazo[1,2-a]pyrazine derivatives. nih.govorganic-chemistry.org These methods often proceed under mild conditions and exhibit good functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to functionalize pre-formed imidazo[1,2-a]pyrazine cores. rsc.org This allows for the introduction of a wide range of substituents at specific positions on the heterocyclic ring. For instance, a Negishi cross-coupling reaction can be used to introduce functionalized groups at the 6-position of the 6-chloroimidazo[1,2-a]pyrazine (B1590719) scaffold. rsc.org
| Catalyst | Reactants | Reaction Type | Key Features |
|---|---|---|---|
| Copper(I) | 2-Aminopyrazine, Ketones/Alkynes | Aerobic Oxidative Coupling | Mild conditions, good functional group tolerance. nih.govorganic-chemistry.org |
| Palladium(0) | Halogenated Imidazo[1,2-a]pyrazine, Boronic Acids/Organozinc Reagents | Cross-Coupling (e.g., Suzuki, Negishi) | Enables late-stage functionalization of the scaffold. rsc.org |
| Copper(I)/Palladium(II) | Pyrazin-2-amine, Aldehydes, Alkynes | Cyclization | One-pot synthesis with regioselective control. thieme-connect.com |
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single step. beilstein-journals.orgmdpi.com The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a prominent example that has been successfully applied to the synthesis of imidazo[1,2-a]pyrazines. beilstein-journals.orgmdpi.comresearchgate.netmdpi.com
This reaction typically involves the condensation of a 2-aminoazine (such as 2-aminopyrazine), an aldehyde, and an isocyanide. researchgate.net The reaction proceeds through a formal [4+1] cycloaddition, leading to the formation of the imidazo[1,2-a]pyrazine core with diverse substitution patterns. rsc.org Iodine has been reported as an effective catalyst for this transformation, allowing the reaction to proceed at room temperature with good yields. rsc.orgnih.gov
The key advantages of MCRs include:
High efficiency and atom economy: Multiple bonds are formed in a single operation, minimizing waste.
Operational simplicity: The reactions are often one-pot procedures, simplifying the synthetic process.
Diversity-oriented synthesis: A wide range of products can be generated by varying the starting components.
| Reaction Name | Components | Catalyst/Conditions | Key Features |
|---|---|---|---|
| Groebke-Blackburn-Bienaymé (GBB) | 2-Aminopyrazine, Aldehyde, Isocyanide | Acid catalysis (e.g., Iodine), room temperature | Efficient one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives. researchgate.netrsc.orgnih.gov |
| Ugi-type MCR | 2-Aminopyrazine, Aldehyde, Isocyanide, Carboxylic Acid | Various | Provides access to more complex and diverse imidazo[1,2-a]pyrazine structures. nih.gov |
Microwave-Assisted Synthesis
Microwave irradiation has become an increasingly popular tool in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and enhance reaction selectivity. acs.orgnih.govacs.org The application of microwave-assisted synthesis to the preparation of imidazo[1,2-a]pyrazines has been well-documented. acs.orgnih.govacs.org
The classical condensation of 2-aminopyrazines with α-haloketones can be efficiently carried out under microwave irradiation, often in the absence of a catalyst and in environmentally benign solvents like a mixture of water and isopropanol. acs.orgacs.org This method provides rapid access to a variety of imidazo[1,2-a]pyrazine derivatives in excellent yields. acs.orgacs.org
Microwave assistance has also been successfully applied to multicomponent reactions for the synthesis of this scaffold. For example, the reaction of 2-aminopyrazine, an aldehyde, and trimethylsilylcyanide (TMSCN) can be conducted under microwave irradiation to afford 3-aminoimidazo[1,2-a]pyridines, a related class of compounds.
The benefits of microwave-assisted synthesis include:
Rapid reaction rates: Reactions that may take hours under conventional heating can often be completed in minutes.
Improved yields: The high and uniform heating provided by microwaves can lead to higher product yields.
Greener chemistry: The use of less solvent and energy aligns with the principles of green chemistry.
Environmentally Benign and Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have increasingly guided the development of synthetic routes for complex molecules. The synthesis of imidazo[1,2-a]pyrazine derivatives is no exception, with researchers focusing on methods that are both efficient and environmentally conscious.
A notable advancement is the use of iodine as a cost-effective and benign catalyst for the synthesis of imidazo[1,2-a]pyrazine derivatives. nih.gov This approach involves a three-component condensation reaction of tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyrazine at room temperature. nih.gov The use of iodine offers several advantages over previously reported methods that utilize Lewis acid catalysts like ZnCl₂, Sc(OTf)₃, MgCl₂, and ZrCl₄, which often require long reaction times and result in lower yields. nih.gov The iodine-catalyzed reaction proceeds with good yields and features a simple workup procedure, making it an attractive and eco-friendly alternative. nih.gov
Another green approach involves the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, which has been successfully employed for the synthesis of imidazo[1,2-a]pyrazines under sustainable conditions. researchgate.net This reaction, which combines an aminoazine, an aldehyde, and an isonitrile, can be performed in eucalyptol, a green solvent. researchgate.net The GBB reaction is catalyzed by acid and provides a rapid and efficient means of assembling a diverse library of imidazo[1,2-a]pyrazine-based compounds. researchgate.net
To circumvent the use of hazardous reagents like molecular bromine for the preparation of phenacyl bromides (key intermediates in imidazo[1,2-a]pyrazine synthesis), a greener method utilizing copper bromide in ethyl acetate (B1210297) has been adopted. This method avoids the risks associated with handling molecular bromine.
The following table summarizes some of the environmentally benign approaches to the synthesis of the imidazo[1,2-a]pyrazine core.
| Reaction Type | Catalyst/Solvent | Key Features |
| Three-component condensation | Iodine/Ethanol | Cost-effective, eco-friendly, room temperature, good yields, simple workup. nih.gov |
| Groebke–Blackburn–Bienaymé | Acid catalyst/Eucalyptol | Sustainable, efficient, rapid assembly of diverse compounds. researchgate.net |
| Bromination of acetophenones | Copper bromide/Ethyl acetate | Avoids hazardous molecular bromine. |
Functionalization and Derivatization Strategies of the Imidazo[1,2-a]pyrazine Core
The strategic functionalization and derivatization of the imidazo[1,2-a]pyrazine nucleus are crucial for modulating its physicochemical and biological properties. A variety of chemical transformations have been developed to introduce diverse substituents onto both the carboxylic acid moiety and the heterocyclic ring system.
Esterification and Hydrolysis of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the imidazo[1,2-a]pyrazine ring serves as a versatile handle for further derivatization, primarily through esterification and subsequent hydrolysis.
Esterification is a common strategy to modify the properties of the parent acid. For instance, ethyl esters of this compound are frequently synthesized as intermediates. dergipark.org.tr These esters can be prepared through various methods, including the reaction of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. A group of 2-methylimidazo[1,2-a]pyrazine-3-carboxylic acids bearing various substituents on the pyrazine (B50134) ring was synthesized by the reaction of a 2-aminopyrazine with ethyl 2-chloroacetoacetate to yield the ethyl carboxylates. researchgate.net
Hydrolysis of these ester derivatives readily regenerates the carboxylic acid. This process is typically achieved by treating the ester with an aqueous base, such as potassium hydroxide, followed by acidification. researchgate.netnih.gov This straightforward conversion is essential for synthetic routes where the carboxylic acid functionality is required for subsequent reactions or as the final product. For example, a series of imidazo[4,5-e] dergipark.org.trresearchgate.netthiazino[2,3-c] dergipark.org.trnih.govresearchgate.nettriazines was synthesized via a cascade sequence that included the hydrolysis of an ester group. nih.gov
Hydrazide and Arylidenehydrazide Derivative Synthesis
The carboxylic acid moiety of this compound can be readily converted into hydrazide and subsequently into arylidenehydrazide derivatives. These transformations introduce new functional groups and often lead to compounds with interesting biological activities.
The synthesis of this compound hydrazides is typically achieved by refluxing the corresponding ethyl ester with hydrazine (B178648) hydrate (B1144303) in an alcohol solvent, such as ethanol. dergipark.org.tr This reaction provides the intermediate hydrazide, which can then be further derivatized. dergipark.org.tr
To form arylidenehydrazide derivatives, the synthesized hydrazide is reacted with various substituted aldehydes. dergipark.org.trresearchgate.net This condensation reaction furnishes a series of N'-(substituted-benzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazides. dergipark.org.tr The hydrazone group, derived from the carboxylic acid structure, is a recognized pharmacophoric unit in medicinal chemistry. dergipark.org.tr
The following table outlines the general synthetic scheme for hydrazide and arylidenehydrazide derivatives.
| Starting Material | Reagents | Product |
| Ethyl imidazo[1,2-a]pyrazine-2-carboxylate | Hydrazine hydrate, Ethanol | This compound hydrazide dergipark.org.tr |
| This compound hydrazide | Substituted aldehydes | N'-(substituted-benzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide dergipark.org.tr |
Electrophilic and Nucleophilic Substitutions on the Imidazo[1,2-a]pyrazine Ring System
The imidazo[1,2-a]pyrazine ring system is amenable to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at various positions on the heterocyclic core.
Electrophilic Substitution: The five-membered imidazole (B134444) ring is generally more susceptible to electrophilic attack than the six-membered pyrazine ring. stackexchange.comechemi.com Theoretical considerations and experimental evidence indicate that electrophilic substitution, such as bromination, preferentially occurs at the C-3 position. stackexchange.comechemi.com This regioselectivity can be rationalized by examining the stability of the intermediate carbocations formed upon electrophilic attack. Attack at C-3 allows for the maintenance of aromaticity in the six-membered ring and complete octets in all atoms of the intermediate, rendering it more stable than the intermediate formed from attack at C-2. stackexchange.comechemi.com For example, bromination of 8-chloroimidazo[1,2-a]pyrazine (B1365105) results in substitution at the C-3 position. stackexchange.comechemi.com
Nucleophilic Substitution: The pyrazine ring of the imidazo[1,2-a]pyrazine scaffold can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For instance, an 8-bromo-substituted imidazo[1,2-a]pyrazine can undergo nucleophilic substitution at the C-8 position with various cyclic and acyclic secondary amines, such as morpholine (B109124), piperidine, and imidazole. This reaction proceeds under simple heating conditions, often without the need for a catalyst.
Alkylation and Arylation Strategies
Alkylation and arylation reactions provide powerful tools for the carbon-carbon bond formation on the imidazo[1,2-a]pyrazine core, enabling the synthesis of highly functionalized derivatives.
Alkylation: C3-alkylation of the imidazo[1,2-a]pyridine (B132010) scaffold, a closely related system, has been achieved through a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃. mdpi.com This reaction involves the combination of an imidazo[1,2-a]pyridine, an aldehyde, and an amine. mdpi.com Similar strategies can be envisioned for the imidazo[1,2-a]pyrazine system. Additionally, alkylation can be achieved using alkylmagnesium reagents. nih.gov
Arylation: Direct C-H arylation has emerged as a prominent strategy for the functionalization of the imidazo[1,2-a]pyrazine scaffold. nih.gov This approach avoids the need for pre-functionalization of the heterocyclic ring. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, are also widely employed for the arylation of halo-substituted imidazo[1,2-a]pyrazines. nih.gov For example, 6-arylated imidazo[1,2-a]pyrazines can be synthesized in high yields through the cross-coupling of a 6-chloroimidazo[1,2-a]pyrazine with arylzinc reagents. nih.gov Furthermore, sequential C3 and C5 direct C-H arylation of the imidazo[1,2-a]pyrazine has been reported, demonstrating the potential for multiple arylations on the ring system. researchgate.net
The following table provides examples of alkylation and arylation reactions on the imidazo[1,2-a]pyrazine and related scaffolds.
| Reaction Type | Position | Reagents/Catalyst |
| Aza-Friedel–Crafts Alkylation | C3 | Aldehyde, Amine / Y(OTf)₃ mdpi.com |
| Alkylation | C8 | Alkylmagnesium reagents nih.gov |
| Cross-coupling Arylation | C6 | Arylzinc reagents / Palladium catalyst nih.gov |
| Direct C-H Arylation | C3, C5 | Palladium catalyst researchgate.net |
Pharmacological Spectrum and Therapeutic Potential of Imidazo 1,2 a Pyrazine 2 Carboxylic Acid Derivatives
Anti-inflammatory Activity and Related Mechanisms
Derivatives of imidazo[1,2-a]pyrazine (B1224502) have shown notable anti-inflammatory properties. nih.gov Research has focused on their ability to inhibit key enzymes and modulate signaling pathways involved in the inflammatory response. nih.gov
Cyclooxygenase (COX) Inhibition Studies
A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in inflammation and pain. rjpbr.comorientjchem.org Studies have identified several imidazo[1,2-a]pyridine (B132010) derivatives that exhibit potent and selective inhibitory effects on COX-2. rjpbr.com For instance, certain synthesized derivatives demonstrated significant COX-2 inhibition with IC50 values as low as 0.05 µM. rjpbr.com The selectivity of these compounds for COX-2 over the constitutive COX-1 isoform is a critical factor, as it can reduce the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org One compound, in particular, showed a high selectivity index of 897.19. rjpbr.com The anti-inflammatory action of these derivatives is further supported by their ability to modulate signaling pathways that regulate the expression of COX-2. nih.gov
Table 1: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives
| Compound | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |
| Derivative 5e | 0.05 | - |
| Derivative 5f | 0.05 | - |
| Derivative 5j | 0.05 | - |
| Derivative 5i | - | 897.19 |
Modulation of Inflammatory Mediators
Beyond direct enzyme inhibition, imidazo[1,2-a]pyrazine derivatives modulate the production and activity of various inflammatory mediators. Research has shown that these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and consequently reduce the production of nitric oxide (NO), a key inflammatory molecule. nih.gov This modulation occurs through the regulation of critical signaling pathways, such as the STAT3/NF-κB pathway. nih.gov The transcription factor NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory genes like iNOS and COX-2. nih.gov By interfering with this pathway, certain imidazo[1,2-a]pyrazine derivatives can exert a broad anti-inflammatory effect. nih.gov
Antimicrobial and Antituberculosis Activities
The imidazo[1,2-a]pyrazine scaffold has been a fruitful source of compounds with a wide range of antimicrobial activities, including antibacterial, antifungal, and potent antituberculosis effects. jst.go.jp
Antibacterial Efficacy and Spectrum
Derivatives of imidazo[1,2-a]pyrazine have demonstrated notable antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. acs.org In screening studies, compounds have shown promising activity against bacteria such as Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 21-24 mm at a concentration of 100 μg/mL. The antibacterial potential of these compounds is linked to their ability to inhibit key bacterial enzymes, such as the VirB11 ATPase HP0525, which is a component of the bacterial type IV secretion system. researchgate.net
Table 2: Antibacterial Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Test Organism | Concentration | Zone of Inhibition (mm) |
| 4a | S. aureus | 50 µg/mL | - |
| 4f | S. aureus | 100 µg/mL | - |
| 5c | E. coli | - | - |
| 5g | S. aureus | 100 µg/mL | 21-24 |
| 6b | S. aureus | 100 µg/mL | 21-24 |
| 6c | S. aureus | 50 µg/mL | - |
Antifungal Efficacy
Several imidazo[1,2-a]pyrazine derivatives have been identified as having significant antifungal properties. nih.govresearchgate.net These compounds have shown efficacy against various fungal pathogens, including Candida albicans, Aspergillus niger, and species of Sporothrix. nih.gov Some derivatives have exhibited excellent zones of inhibition against both C. albicans and A. niger at a concentration of 50 μg/mL. In the case of Sporothrix species, certain C-3 substituted analogs demonstrated notable antifungal activity, and synergistic interactions were observed when these compounds were combined with the conventional antifungal drug itraconazole. nih.gov This suggests a potential for these derivatives to be used in combination therapy to overcome drug resistance. nih.gov
Table 3: Antifungal Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound | Fungal Strain | Concentration | Activity |
| 4f | C. albicans, A. niger | 50 µg/mL | Excellent zone of inhibition |
| 5h | C. albicans, A. niger | 50 µg/mL | Excellent zone of inhibition |
| 6b | C. albicans, A. niger | 50 µg/mL | Excellent zone of inhibition |
| 6c | C. albicans, A. niger | 50 µg/mL | Excellent zone of inhibition |
| C-3 substituted analogs | Sporothrix species | - | Antifungal activity noted |
Anti-Mycobacterium tuberculosis Activity
One of the most promising therapeutic applications of imidazo[1,2-a]pyrazine derivatives is in the treatment of tuberculosis (TB). rsc.org A number of compounds from this class have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. rsc.orgnih.gov For example, a series of imidazo[1,2-a]pyridine-3-carboxamides displayed minimum inhibitory concentrations (MIC) in the low nanomolar range against replicating M. tuberculosis H37Rv. nih.gov Some compounds even surpassed the potency of the clinical candidate PA-824 against MDR and XDR strains by nearly tenfold. nih.gov The mechanism of action for some of these derivatives involves the inhibition of crucial mycobacterial enzymes, such as QcrB, which is part of the electron transport chain essential for energy production. rsc.org Other derivatives have been found to inhibit mycobacterial ATP synthesis. rsc.org
Table 4: Anti-Mycobacterium tuberculosis Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound Series/Derivative | M. tuberculosis Strain | MIC (µM) | Target |
| Imidazo[1,2-a]pyridine class | H37Rv | 0.03 to 5.0 | - |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | DS Mtb | 0.069–0.174 | QcrB |
| Imidazo[1,2-a]pyridine-3-carboxamides (compounds 9, 12, 16, 17, 18) | H37Rv | ≤0.006 | - |
| Imidazo[1,2-a]pyridine ethers | H37Rv | <0.5 | ATP synthase |
Anticancer and Antitumor Properties
Derivatives of imidazo[1,2-a]pyrazine-2-carboxylic acid have demonstrated notable potential as anticancer agents through several mechanisms, including direct cytotoxicity to cancer cells, inhibition of key enzymes involved in cell proliferation, and modulation of immune pathways.
Cytotoxicity against Various Cancer Cell Lines
The cytotoxic effects of imidazo[1,2-a]pyrazine derivatives have been evaluated against a range of human cancer cell lines. Research has shown that these compounds can inhibit the growth of various cancer types. For instance, an efficient iodine-catalyzed synthesis method produced a series of imidazo[1,2-a]pyrazine derivatives that were tested for anticancer activity. rsc.org One promising compound, 12b , exhibited significant cytotoxicity against several cancer cell lines with IC50 values of 11 μM for Hep-2 (Larynx Carcinoma), 13 μM for HepG2 (Hepatocellular Carcinoma), 11 μM for MCF-7 (Breast Adenocarcinoma), and 11 μM for A375 (Melanoma). rsc.org This compound showed considerably lower toxicity against the normal Vero cell line (IC50 of 91 μM), indicating a degree of selectivity for cancer cells. rsc.org
Similarly, novel pyrazinoic acid derivatives have been synthesized and evaluated for their cytotoxic activity. scispace.com Compound P16 showed potent activity with IC50 values of 6.11 μM against A549 (Lung Carcinoma), 10.64 μM against MCF-7, and 14.92 μM against HT-29 (Colon Adenocarcinoma). scispace.com Another compound, P5 , also displayed notable cytotoxicity. scispace.com The anticancer potential of related imidazo[1,2-a]pyridine compounds has also been explored, with compounds IP-5 and IP-6 showing strong cytotoxic impact against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov
| Compound | Cell Line | Cancer Type | IC50 (μM) | Source |
|---|---|---|---|---|
| 12b | Hep-2 | Larynx Carcinoma | 11 | rsc.org |
| 12b | HepG2 | Hepatocellular Carcinoma | 13 | rsc.org |
| 12b | MCF-7 | Breast Adenocarcinoma | 11 | rsc.org |
| 12b | A375 | Melanoma | 11 | rsc.org |
| P16 | A549 | Lung Carcinoma | 6.11 | scispace.com |
| P16 | MCF-7 | Breast Adenocarcinoma | 10.64 | scispace.com |
| P16 | HT-29 | Colon Adenocarcinoma | 14.92 | scispace.com |
| IP-5 | HCC1937 | Breast Cancer | 45 | nih.gov |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | nih.gov |
Kinase Inhibition Profiles (e.g., mTOR, IGF-1R, Aurora Kinase, EGFR)
A primary mechanism for the anticancer activity of imidazo[1,2-a]pyrazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell cycle progression and are often overexpressed in tumors. nih.gov
Aurora Kinases: The Aurora kinase family is a key target, and numerous studies have focused on developing imidazo[1,2-a]pyrazine-based inhibitors. An initial lead compound, imidazo-[1,2-a]-pyrazine (1) , was identified as a dual inhibitor of Aurora A and Aurora B kinases with a cellular potency (IC50) of 250 nM. nih.govnih.gov Guided by structural analysis, optimization of this lead resulted in compound 12k (SCH 1473759) , a highly potent picomolar inhibitor with dissociation constants (Kd) of 0.02 nM for Aurora A and 0.03 nM for Aurora B. nih.govnih.gov This compound demonstrated improved cellular potency for inhibiting histone H3 phosphorylation with an IC50 of 25 nM. nih.gov Further structure-based design led to the synthesis of potent Aurora-A inhibitors with up to 70-fold selectivity in cellular assays. nih.gov
| Compound | Target | Inhibition Value | Assay | Source |
|---|---|---|---|---|
| Imidazo-[1,2-a]-pyrazine (1) | Aurora A/B | 250 nM | Cell Potency IC50 | nih.govnih.gov |
| 12k (SCH 1473759) | Aurora A | 0.02 nM | TdF Kd | nih.govnih.gov |
| 12k (SCH 1473759) | Aurora B | 0.03 nM | TdF Kd | nih.govnih.gov |
| 12k (SCH 1473759) | Cellular (phos-HH3) | 25 nM | Inhibition IC50 | nih.gov |
While research has also pointed to the potential of related heterocyclic compounds to inhibit other kinases like EGFR, specific inhibitory data for this compound derivatives against mTOR and IGF-1R are not as extensively detailed in the current literature. nih.gov
Modulation of the cGAS-STING Pathway via ENPP1 Inhibition
A novel and promising antitumor strategy for imidazo[1,2-a]pyrazine derivatives involves the modulation of the innate immune system. Specifically, these compounds can inhibit the ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.gov ENPP1 is an enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing its signaling molecule, 2'3'-cGAMP. nih.govresearchgate.net By inhibiting ENPP1, these derivatives prevent the degradation of 2'3'-cGAMP, leading to sustained activation of the STING pathway. juniperpublishers.commdpi.com This activation triggers the production of type I interferons and other cytokines, which stimulates an antitumor immune response. juniperpublishers.comasco.org
A recent study identified an imidazo[1,2-a]pyrazine derivative, compound 7 , as a highly potent and selective ENPP1 inhibitor, demonstrating an IC50 value as low as 5.70 nM. nih.gov This compound was shown to enhance the expression of downstream target genes of the STING pathway, such as IFNB1 and CXCL10. In preclinical models, combining this ENPP1 inhibitor with an anti-PD-1 antibody significantly enhanced antitumor efficacy, achieving a tumor growth inhibition rate of 77.7%. nih.gov
Central Nervous System (CNS) Activities
In addition to their anticancer properties, derivatives of this compound have been investigated for their effects on the central nervous system, revealing potential therapeutic applications as antinociceptive and anticonvulsant agents.
Antinociceptive Effects
Several studies have evaluated the pain-relieving, or antinociceptive, properties of this class of compounds. In one study, a series of this compound arylidenehydrazide derivatives were synthesized and tested for their antinociceptive activity. dergipark.org.tr While none of the compounds showed a significant effect in the hot plate test, one derivative, compound 2f , significantly inhibited writhing behavior in the acetic acid-induced writhing test in mice. dergipark.org.tr This suggests that its mechanism may be related to reducing the release of inflammatory mediators in peripheral tissues. dergipark.org.tr Earlier research also identified analgesic properties in imidazo[1,2-a]pyrazine derivatives alongside anti-inflammatory activity. nih.gov
Anticonvulsant Activities
The imidazo[1,2-a]pyrazine scaffold has been explored for its potential in treating seizure disorders. A novel series of 4,10-Dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazine-2-carboxylic acid derivatives were synthesized and found to act as potent antagonists of AMPA receptors. nih.gov One highly water-soluble compound from this series displayed potent anticonvulsant properties against both electrically and sound-induced convulsions in mice, indicating adequate penetration into the brain. nih.gov Other research has noted that the imidazo[1,2-a]pyrazine nucleus possesses a broad range of biological activities, including anticonvulsant effects. dergipark.org.tr However, in a specific test of this compound arylidenehydrazide derivatives against pentylenetetrazole (PTZ)-induced seizures, none of the tested compounds showed significant activity. dergipark.org.tr
Anxiolytic Potentials
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for their potential as anxiolytic agents, primarily through their interaction with the GABA-A receptor. nih.gov Research into related structures such as imidazo[1,2-a]pyrazin-8-ones has identified them as high-affinity GABA-A agonists. nih.gov Specifically, certain compounds in this class demonstrate functional selectivity for the GABA-A α2 and α3 subtypes. nih.gov This subtype selectivity is significant, as agonism at these specific receptor subtypes is associated with anxiolytic effects with a reduced sedative impact. nih.gov One such derivative, compound 16d, was noted for being anxiolytic in a conditioned animal model of anxiety while producing minimal sedation, even at full benzodiazepine (B76468) binding site occupancy. nih.gov
AMPA Receptor Antagonism
A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is their activity as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govnih.gov Overstimulation of these glutamate (B1630785) receptors is implicated in epilepsy and neurodegenerative disorders, making AMPA antagonists a focus for therapeutic development. nih.govnih.gov
A novel series of 4,10-dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives has been synthesized and shown to possess high potency and selectivity for AMPA receptors. nih.govnih.gov These compounds act as competitive antagonists at the ionotropic AMPA receptors. nih.gov For instance, the derivative RPR117824 was identified as a potent and selective AMPA receptor antagonist with demonstrated anticonvulsant and neuroprotective properties. nih.gov Further research led to the synthesis of readily water-soluble 4-oxo-10-substituted-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives. nih.gov One of the most potent compounds from this series, 6a, exhibited nanomolar binding affinity and antagonist activity at the AMPA receptor. nih.gov This potent antagonism translated to significant anticonvulsant properties in maximal electroshock (MES) models in both mice and rats. nih.gov
Other research has focused on imidazo[1,2-a]pyrazines as selective negative modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.govresearchgate.net An initial high-throughput screening identified imidazopyrazine 5 as a promising and selective hit against γ-8 associated AMPA receptors. nih.gov Subsequent optimization of this lead compound yielded derivatives with subnanomolar potency. nih.gov
| Compound | Binding Affinity (IC50) | Antagonist Activity (IC50) | Source |
|---|---|---|---|
| Compound 6a (4-oxo-10-substituted-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivative) | 35 nM | 6 nM | nih.gov |
| Compound 4e (2-substituted-4,5-dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazine derivative) | Nanomolar affinity | Not specified | nih.gov |
Other Biological Activities
Anti-diabetic Activity
The imidazo[1,2-a]pyrazine nucleus has been associated with a broad range of biological activities, including hypoglycemic properties. dergipark.org.tr While specific studies on this compound derivatives are limited in this context, research on related heterocyclic structures provides insight into potential mechanisms. For example, studies on other nitrogen-containing heterocyclic compounds have demonstrated anti-diabetic potential through the inhibition of enzymes such as α-glucosidase and α-amylase. nih.gov Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby helping to manage hyperglycemia. nih.gov One study on a pyrazolobenzothiazine derivative showed effective IC50 values for both α-glucosidase (3.91 µM) and α-amylase (8.89 µM), indicating a competitive type of inhibition. nih.gov
Anti-ulcer and Gastroprotective Effects
Imidazo[1,2-a]pyrazine derivatives have been identified as possessing anti-ulcer and antisecretory properties. dergipark.org.tr The primary mechanism for this activity involves the inhibition of the gastric H+/K+-ATPase, also known as the proton pump. nih.gov A series of 6-substituted imidazo[1,2-a]pyrazines were synthesized and assessed for their anti-secretory activity, with some compounds proving to be potent, reversible inhibitors of the gastric acid pump. nih.gov This mechanism is distinct from that of histamine (B1213489) H2 receptor antagonists. nih.gov The related imidazo[1,2-a]pyridine scaffold has also been extensively studied, leading to the identification of compounds with both gastric antisecretory and cytoprotective properties. nih.gov
Anthelmintic Properties
The imidazo[1,2-a]pyrazine scaffold and its close structural analog, imidazo[1,2-a]pyridine, have been explored for their anthelmintic properties. nih.govnih.gov Research into a series of imidazo[1,2-a]pyridine-based molecules demonstrated activity against the parasitic nematode Haemonchus contortus. nih.gov The most active compound from this series paralyzed the L3 larvae of the parasite at a concentration of 31.25 µM. nih.gov Electrophysiological studies revealed that the compound acts as an antagonist on the parasite's cholinergic receptors, which is a distinct mode of action compared to many existing anthelmintics. nih.gov
Bronchodilatory and Muscle Relaxant Activity
Derivatives of imidazo[1,2-a]pyrazine have been shown to exhibit potent smooth muscle relaxant and bronchodilatory activities, often exceeding the potency of theophylline, a standard treatment for respiratory diseases. dergipark.org.trnih.govnih.gov These compounds demonstrate a broad spectrum of non-specific smooth muscle relaxant activity, effectively relaxing tissues regardless of the contracting agent used. nih.gov
ATPase Inhibition (e.g., VirB11 ATPase)
Derivatives of this compound have been identified as a promising class of inhibitors targeting bacterial ATPases, particularly the VirB11 ATPase of Helicobacter pylori. This enzyme, also known as HP0525 or Cagα, is an essential component of the Type IV Secretion System (T4SS), a sophisticated molecular machinery that translocates virulence factors into host cells, contributing to the pathogenesis of gastric ulcers and cancer. nih.govfrontiersin.orgresearchgate.net Inhibition of the ATPase activity of VirB11 disrupts the energy source for the secretion system, thereby representing a strategic approach for developing novel antibacterial agents that disarm pathogens rather than killing them, which may slow the development of drug resistance. nih.govnih.gov
Initial research efforts, guided by virtual high-throughput screening, identified the 8-amino imidazo[1,2-a]pyrazine scaffold as a potential mimic of ATP, capable of binding to the active site of VirB11 ATPase. ucl.ac.uk Subsequent synthesis and in vitro screening of a series of 2- and 3-aryl substituted 8-amino imidazo[1,2-a]pyrazine derivatives led to the discovery of several potent inhibitors. nih.gov Kinetic studies have shown these compounds to act as competitive inhibitors with respect to ATP, confirming their interaction with the ATP-binding site of the enzyme. ucl.ac.uk The research has established a foundational structure-activity relationship (SAR) for this class of inhibitors, paving the way for the rational design of more potent and selective compounds. nih.govucl.ac.uk
Detailed Research Findings
A seminal study by Sayer et al. (2014) detailed the synthesis and evaluation of a novel series of 8-amino imidazo[1,2-a]pyrazine derivatives as inhibitors of the H. pylori VirB11 ATPase HP0525. nih.gov This work established a flexible synthetic route to access both 2- and 3-aryl substituted regioisomers, allowing for a systematic exploration of the SAR. The study identified several compounds with significant inhibitory activity, with IC50 values in the micromolar range. Notably, docking studies predicted that these inhibitors bind within the catalytic site of the enzyme. frontiersin.org
The table below summarizes the inhibitory activities of selected 2- and 3-substituted 8-amino imidazo[1,2-a]pyrazine derivatives against HP0525 ATPase. nih.gov The data highlights the influence of the substitution pattern on the imidazo[1,2-a]pyrazine core on the inhibitory potency.
| Compound | Substitution Pattern | IC50 (µM) |
|---|---|---|
| 11 | 3-(4-methoxyphenyl)-N-((4-methylphenyl)sulfonyl)imidazo[1,2-a]pyrazin-8-amine | 7 |
| 32 | N-(imidazo[1,2-a]pyrazin-8-yl)-4-methylbenzenesulfonamide | 48 |
| 33a | N-(3-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8-yl)-4-methylbenzenesulfonamide | 14 |
| 33b | N-(3-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8-yl)-4-methylbenzenesulfonamide | 12 |
| 33c | N-(3-(4-bromophenyl)imidazo[1,2-a]pyrazin-8-yl)-4-methylbenzenesulfonamide | 10 |
| 33d | 4-methyl-N-(3-(p-tolyl)imidazo[1,2-a]pyrazin-8-yl)benzenesulfonamide | 6 |
| 33e | N-(3-(4-(tert-butyl)phenyl)imidazo[1,2-a]pyrazin-8-yl)-4-methylbenzenesulfonamide | 11 |
Further research focused on enhancing the selectivity and potency of these inhibitors. A 2021 study explored the design of bivalent inhibitors by conjugating the imidazo[1,2-a]pyrazine core with peptides designed to mimic the subunit-subunit interactions within the hexameric VirB11 ATPase assembly. nih.gov This approach aimed to create molecules that could simultaneously target the ATPase active site and disrupt the protein's quaternary structure. The investigation into PEGylated-imidazo[1,2-a]pyrazines, derivatives of a parent compound (14), demonstrated improved inhibition of HP0525. nih.gov
The inhibitory data for these PEGylated derivatives are presented below, showing a modest improvement in potency compared to the initial lead compounds. nih.gov
| Compound | Description | IC50 (µM) |
|---|---|---|
| 14 | Parent 8-amino imidazo[1,2-a]pyrazine compound | 16 |
| 15 | PEGylated-imidazo[1,2-a]pyrazine derivative | 11 |
| 16 | PEGylated-imidazo[1,2-a]pyrazine derivative | 12 |
| 17 | PEGylated-imidazo[1,2-a]pyrazine derivative | 14 |
These studies collectively underscore the potential of the imidazo[1,2-a]pyrazine scaffold as a platform for developing novel anti-virulence agents targeting bacterial ATPases. The established SAR provides a roadmap for future optimization efforts to enhance potency and selectivity for the bacterial enzyme over host ATPases. nih.govnih.gov
Structure Activity Relationship Sar and Structural Optimization of Imidazo 1,2 a Pyrazine 2 Carboxylic Acid Derivatives
Elucidation of Key Pharmacophores and Structural Motifs for Biological Activity
The imidazo[1,2-a]pyrazine (B1224502) core is a recognized "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of biologically active compounds. researchgate.netrsc.org This bicyclic heterocyclic system is considered a structural analogue of deazapurines and is endowed with a wide range of pharmacological potentials due to its unique electronic and steric properties, which allow it to interact with diverse biological targets.
Specific structural motifs appended to this core have been identified as crucial for various biological activities:
For Anticancer Activity: As inhibitors of targets like Aurora kinases and tubulin, a common motif involves a substituted amine at the C8-position and various, often bulky, aromatic or heteroaromatic groups at the C3 and C6 positions. nih.govnih.govnih.gov For instance, in the design of tubulin polymerization inhibitors, a trimethoxyphenyl group, a known motif for interacting with the colchicine (B1669291) binding site, was incorporated, leading to potent antiproliferative compounds. nih.gov
For Kinase Inhibition: In the context of PI3K/mTOR dual inhibitors, the imidazo[1,2-a]pyrazine scaffold is decorated to fit into the ATP-binding pocket. Specific substitutions are engineered to form key hydrogen bonds and hydrophobic interactions with kinase-specific residues.
For Antimicrobial and Antioxidant Activity: The presence of specific substituents at the C2, C3, and C8 positions has been shown to be important. For antioxidant activity, hydroxyl and morpholine (B109124) groups have been noted to enhance efficacy.
The carboxylic acid group at the C2 position, as specified in the parent compound "Imidazo[1,2-a]pyrazine-2-carboxylic acid," serves as a critical interaction point, often acting as a hydrogen bond donor and acceptor or as a handle for further derivatization into amides or esters to modulate properties and target interactions. researchgate.netnih.govresearchgate.net
Impact of Substituent Position and Nature on Efficacy and Selectivity
The biological activity of imidazo[1,2-a]pyrazine derivatives is highly sensitive to the placement and chemical nature of substituents around the core scaffold. SAR studies have systematically explored these effects to optimize therapeutic potential. nih.govresearchgate.net
C2-Position: While the prompt focuses on the 2-carboxylic acid, modifications at this position are common. Esterification or amidation of the carboxylic acid can significantly alter lipophilicity, cell permeability, and target engagement. For example, creating amides from pyrazine-2-carboxylic acid derivatives has been a strategy to develop agents with antimycobacterial and photosynthesis-inhibiting activities, where the nature of the aniline (B41778) substituent dictates lipophilicity and, consequently, potency. researchgate.netnih.gov
C3-Position: This position is frequently substituted to enhance potency. For Aurora kinase inhibitors, introducing a chlorine atom at C3 was found to be beneficial. nih.gov In other anticancer derivatives, this position often bears aryl or heteroaryl groups that can occupy hydrophobic pockets in the target protein.
C6-Position: Substituents at the C6-position can significantly influence selectivity. In the development of Aurora-A kinase selective inhibitors, a pyridin-3-yl group at this position was integral to achieving high selectivity over Aurora-B. nih.gov
C8-Position: The C8-position is a critical point for modification and profoundly impacts activity.
Antioxidant Activity: SAR studies revealed that amination at the C8 position generally improves antioxidant activity.
Kinase Inhibition: For Aurora kinase inhibitors, an amine linkage at C8 connecting to a substituted phenyl ring is a common feature. The substituents on this phenyl ring are crucial for potency and selectivity. For example, a 4-morpholinophenyl group at this position was part of a highly potent derivative. nih.gov
The following table summarizes the impact of substituents on the activity of select imidazo[1,2-a]pyrazine derivatives targeting cancer cells.
| Compound | Substituent at C3 | Substituent at C6 | Substituent at C8 | Target/Activity | IC₅₀ |
|---|---|---|---|---|---|
| TB-25 | 3,4,5-trimethoxyphenyl | - | - | Tubulin Polymerization Inhibitor (HCT-116 cells) | 23 nM |
| Compound 15 (Aurora Kinase Inhibitor) | Cl | pyridin-3-yl | N-(4-morpholinophenyl)amine | Aurora-A Kinase | - |
| Compound 7 (ENPP1 Inhibitor) | - | - | - | ENPP1 Inhibition | 5.70 nM |
| Compound 25k (Aurora Kinase Inhibitor) | - | - | (Optimized bioisostere) | Aurora A/B Dual Inhibitor | Potent |
| Compound 25l (Aurora Kinase Inhibitor) | - | - | (Optimized bioisostere) | Aurora A/B Dual Inhibitor | Potent |
Design Principles for Enhanced Potency, Selectivity, and Drug-like Properties
The rational design of this compound derivatives leverages several key medicinal chemistry principles to achieve desired therapeutic profiles.
Structure-Based Drug Design (SBDD): A powerful approach involves using high-resolution structural information of the target protein. For instance, the co-crystallization of an imidazo[1,2-a]pyrazine derivative with Aurora-A kinase provided critical insights into the binding mode. nih.gov This allowed researchers to understand the specific interactions—such as hydrogen bonds with the kinase hinge region and hydrophobic interactions in the back pocket—guiding the design of new analogues with improved potency and up to 70-fold greater selectivity in cell-based assays. nih.gov Molecular docking studies are also frequently used to predict binding interactions and guide the synthesis of new derivatives. nih.govresearchgate.net
Optimization of Physicochemical Properties: Achieving a balance of drug-like properties is essential for in vivo efficacy. This includes modulating lipophilicity (logP), aqueous solubility, and metabolic stability. The conversion of the C2-carboxylic acid to various amides or esters is a common strategy to fine-tune these properties. nih.gov In the development of positive allosteric modulators (PAMs) of the mGlu2 receptor, a scaffold hopping approach led to an imidazopyrazinone core that exhibited reduced lipophilicity and more balanced in vitro clearance compared to its predecessor. nih.gov
Ring Fusion and Conformational Constraint: To enhance binding affinity and selectivity, ring fusion strategies can be employed. By creating more rigid, conformationally constrained analogues, the entropic penalty of binding is reduced. This strategy was used in designing novel imidazo[1,2-a]pyrazine derivatives as tubulin inhibitors, leading to compounds with potent nanomolar activity. nih.gov
Selectivity Enhancement: Achieving selectivity, for example among different kinase isoforms, is a major challenge. Design principles often focus on exploiting subtle differences in the amino acid residues of the target binding sites. For Aurora kinases, substitutions at the C6 position were designed to interact with a region of the ATP binding site that differs between Aurora-A and Aurora-B, thereby conferring selectivity. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry
Scaffold hopping and bioisosteric replacement are cornerstone strategies in modern drug discovery to identify novel chemotypes, improve drug-like properties, and navigate existing patent landscapes. researchgate.netu-strasbg.frscispace.com These approaches have been successfully applied to the imidazo[1,2-a]pyrazine class.
Scaffold Hopping: This strategy involves replacing the core molecular framework (scaffold) with a different one while preserving the essential 3D arrangement of key binding groups. This can lead to new series of compounds with completely different physicochemical properties. A notable example is the discovery of imidazo[1,2-a]pyrazin-8-one mGlu2 PAMs. nih.gov Starting from a triazolopyridine scaffold, computational methods using 3D shape and electrostatic similarity identified the imidazopyrazinone core as a viable replacement. The resulting prototype showed encouraging activity and improved drug-like properties, demonstrating the power of this approach to discover novel and developable chemical matter. nih.gov
Bioisosteric Replacement: This technique involves substituting a functional group within a molecule with another group that has similar physical or chemical properties, with the aim of maintaining or improving biological activity while optimizing other properties. researchgate.netu-strasbg.fr A bioisosteric approach was explicitly used to optimize the 8-position of the imidazo[1,2-a]pyrazine core for Aurora kinase inhibitors. nih.gov By systematically replacing substituents at this position with various bioisosteres, researchers were able to identify new, potent dual inhibitors of Aurora A and B kinases, such as compounds 25k and 25l. nih.gov This highlights how targeted bioisosteric modifications can fine-tune interactions at the active site to enhance potency.
These strategies underscore the versatility of the imidazo[1,2-a]pyrazine scaffold, allowing medicinal chemists to explore diverse chemical space and rationally design derivatives with optimized therapeutic characteristics.
Mechanism of Action Studies of Imidazo 1,2 a Pyrazine 2 Carboxylic Acid Compounds
Target Identification and Validation through Biochemical and Cell-Based Assays
The initial steps in understanding the mechanism of action for imidazo[1,2-a]pyrazine-2-carboxylic acid derivatives involve identifying and validating their biological targets. This is achieved through a combination of biochemical and cell-based assays.
Biochemical assays, which utilize purified enzymes or receptors, have been instrumental in identifying direct molecular targets. For instance, derivatives of the imidazo[1,2-a]pyrazine (B1224502) core have been identified as potent inhibitors of several key enzymes implicated in disease. High-throughput screening campaigns have successfully identified these compounds as inhibitors of targets such as Aurora kinases, which are crucial for cell cycle regulation, and the VirB11 ATPase, a key component in bacterial secretion systems. Similarly, kinase assays have pinpointed Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase involved in cancer, as a target for this class of compounds.
Cell-based assays complement these findings by providing a more physiologically relevant context. These assays assess the effects of the compounds on cellular processes and signaling pathways. For example, the inhibitory effects of imidazo[1,2-a]pyrazine derivatives on cancer cell proliferation have been evaluated using assays like the MTT assay, which measures cell viability. Furthermore, the ability of these compounds to modulate specific cellular pathways, such as the STAT3/NF-κB signaling cascade, has been confirmed in cancer cell lines. For compounds targeting receptors, cell-based functional assays, like measuring glutamate-induced Ca2+ flux in HEK-293 cells, have been crucial in identifying selective modulators of AMPA receptors.
Enzymatic Inhibition Kinetics and Binding Studies (e.g., ATP competitive inhibition, COX, ENPP1)
Once a target enzyme is identified, detailed kinetic studies are performed to characterize the nature of the inhibition. These studies provide insights into how the compound interacts with the enzyme's active site and affects its catalytic activity.
A common mechanism for imidazo[1,2-a]pyrazine-based kinase inhibitors is competitive inhibition with respect to ATP. For example, a study on the inhibition of the VirB11 ATPase by an imidazo[1,2-a]pyrazine derivative demonstrated that the compound acts as a competitive inhibitor of ATP. This suggests that the inhibitor binds to the same site as ATP, preventing the enzyme from carrying out its function.
Derivatives of the closely related imidazo[1,2-a]pyridine (B132010) scaffold have been extensively studied as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in inflammation. These studies have identified compounds with high potency and selectivity for COX-2 over the constitutive COX-1 isoform.
More recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway. One such derivative exhibited an IC50 value of 5.70 nM against ENPP1.
The following table summarizes the inhibitory activities of various imidazo[1,2-a]pyrazine and related imidazo-heterocyclic derivatives against different enzymes.
| Compound Class | Target Enzyme | Inhibition Data (IC50) | Notes |
| Imidazo[1,2-a]pyrazine Derivative | ENPP1 | 5.70 nM | Highly potent and selective inhibitor. |
| 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide | DDR1 | 23.8 nM | Potent and selective inhibitor. |
| Imidazo[1,2-a]pyrazine Derivative | Aurora Kinase A/B | ≤4 nM / ≤13 nM | Dual inhibitor with picomolar affinity. |
| 8-amino imidazo[1,2-a]pyrazine Derivative | VirB11 ATPase | 7 µM | Competitive inhibitor of ATP. |
| Imidazo[1,2-a]pyridine Derivative | COX-2 | 0.05 µM | Potent and selective inhibitor. |
Receptor Interaction Profiling and Ligand Binding Analysis
Beyond enzymatic targets, this compound derivatives have been shown to interact with and modulate the function of specific receptors.
One notable example is the negative modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Certain imidazo[1,2-a]pyrazines have been identified as selective negative modulators of AMPA receptors that are associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. A high-throughput screening campaign identified an imidazo[1,2-a]pyrazine compound that was inactive toward AMPA receptors associated with TARP γ-2, demonstrating its selectivity. Further optimization of this initial hit led to the development of subnanomolar, brain-penetrant leads. Another study reported a novel series of 4,10-dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazin-2-carboxylic acid derivatives, with one compound exhibiting nanomolar affinity and acting as a competitive antagonist at ionotropic AMPA receptors.
The following table presents data on the interaction of imidazo[1,2-a]pyrazine derivatives with AMPA receptors.
| Compound | Receptor Target | Assay Type | Potency (pIC50) | Selectivity |
| Imidazo[1,2-a]pyrazine 5 | AMPA Receptor (GluA1o/γ-8) | Ca2+ flux in HEK-293 cells | >7 | Inactive toward GluA1/γ-2 at 100 µM. |
| Imidazo[1,2-a]pyrazine 11 | AMPA Receptor (GluA1o/γ-8) | Ca2+ flux in HEK-293 cells | 8.2 | --- |
| Imidazo[1,2-a]pyrazine 12 | AMPA Receptor (GluA1o/γ-8) | Ca2+ flux in HEK-293 cells | 8.3 | --- |
Cellular Pathway Modulation and Signal Transduction Interruption
The interaction of this compound derivatives with their molecular targets ultimately leads to the modulation of intracellular signaling pathways, interrupting the normal flow of biochemical information and leading to a cellular response.
A significant body of research has focused on the anti-inflammatory and anti-cancer effects of these compounds, which are often mediated through the interruption of key signaling cascades. For instance, a novel imidazo[1,2-a]pyridine derivative was shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. This compound was found to reduce the phosphorylation of STAT3 and inhibit the DNA-binding activity of NF-κB.
Furthermore, as potent inhibitors of ENPP1, imidazo[1,2-a]pyrazine derivatives can modulate the cGAS-STING pathway, a critical component of the innate immune system. By inhibiting ENPP1, these compounds prevent the degradation of cyclic GMP-AMP (cGAMP), leading to the activation of STING and the subsequent production of type I interferons and other inflammatory cytokines. This mechanism is of significant interest for cancer immunotherapy.
In Silico Predictions of Molecular Interactions and Binding Modes
Computational, or in silico, studies play a crucial role in elucidating the molecular interactions between this compound derivatives and their biological targets. Molecular docking and other computational techniques provide valuable predictions of binding modes and help to rationalize observed structure-activity relationships (SAR).
Docking studies have been widely employed to understand how these compounds fit into the active sites of their target proteins. For example, in the case of DDR1 inhibitors, computational modeling suggested that the imidazo[1,2-a]pyrazine moiety forms a critical hydrogen bond with the backbone of Met704 in the hinge region of the kinase. For COX-2 inhibitors, molecular modeling has shown that the methylsulfonyl pharmacophore of certain imidazo[1,2-a]pyridine derivatives inserts into a secondary pocket of the COX-2 active site, forming hydrogen bonds with Arg-513 and His-90.
In the context of Aurora kinase inhibition, the X-ray crystal structure of an imidazo[1,2-a]pyrazine inhibitor bound to the kinase has been disclosed, providing a detailed view of the binding interactions at an atomic level. Docking studies with other Aurora kinase inhibitors from this class have shown hydrogen bonding between the imidazo[1,2-a]pyrazine core and the main chain of Ala213. Similarly, docking studies of VirB11 ATPase inhibitors have suggested that the imidazo[1,2-a]pyrazine core occupies the ribose-binding region of the ATP-binding site.
The following table summarizes key amino acid interactions predicted by in silico studies for various imidazo[1,2-a]pyrazine derivatives with their respective targets.
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide | DDR1 | Met704 | Hydrogen Bond |
| Imidazo[1,2-a]pyridine Derivative | COX-2 | Arg-513, His-90 | Hydrogen Bonds |
| Imidazo[1,2-a]pyrazine Derivative | Aurora Kinase | Ala213 | Hydrogen Bond |
| Imidazo[1,2-a]pyridine Derivative | NF-κB p50 subunit | Arg54, Arg56, Tyr57, Glu60, His141, Lys241 | Multiple interactions |
Preclinical Evaluation and Translational Research of Imidazo 1,2 a Pyrazine 2 Carboxylic Acid Compounds
In Vitro Pharmacological Profiling in Various Cell-Based Assays
Derivatives of imidazo[1,2-a]pyrazine-2-carboxylic acid have been subjected to a multitude of in vitro cell-based assays to elucidate their pharmacological profiles and mechanisms of action. These studies have revealed a broad spectrum of activities, from anticancer to antimicrobial effects.
Anticancer Activity: A number of studies have highlighted the potent anti-proliferative effects of imidazo[1,2-a]pyrazine (B1224502) derivatives against various cancer cell lines. For instance, a series of novel imidazo[1,2-a]pyrazine compounds were designed as potential tubulin polymerization inhibitors. These compounds showed potent anti-proliferative activities, with one derivative, TB-25, exhibiting an IC50 of 23 nM against HCT-116 human colon cancer cells. nih.gov Mechanism of action studies confirmed that TB-25 effectively inhibited tubulin polymerization, induced G2/M phase cell cycle arrest, and promoted apoptosis. nih.gov
Another study reported the synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine (B132010) derivatives and their evaluation against a panel of cancer cell lines including Hep-2, HepG2, MCF-7, and A375. rsc.org Similarly, imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized and screened for their in vitro antitumor activities, demonstrating the versatility of this scaffold in developing new anticancer agents. Research has also shown that some derivatives display cytotoxic action on Dami cells (a human megakaryoblastic leukemia cell line) and can act as PI3K inhibitors.
Anti-inflammatory Activity: The anti-inflammatory potential of this class of compounds has also been investigated. The core imidazo[1,2-a]pyridine structure, a close analog, has demonstrated notable anti-inflammatory activity. nih.gov Derivatives have been shown to act as COX-2 blockers, a key enzyme in the inflammation pathway. nih.gov The anti-inflammatory effects are often attributed to the modulation of signaling pathways such as STAT3/NF-κB/iNOS/COX-2. nih.gov
Antimicrobial Activity: The imidazo[1,2-a]pyrazine nucleus has been associated with a broad range of antimicrobial activities. dergipark.org.tr Arylidenehydrazide derivatives of the related imidazo[1,2-a]pyridine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties against various bacteria and fungi. nih.gov Furthermore, some derivatives have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.net
| Compound Class | Assay Type | Cell Line(s) | Key Findings | Reference(s) |
| Imidazo[1,2-a]pyrazine Derivatives | Anti-proliferative | HepG-2, HCT-116, A549, MDA-MB-231 | Potent tubulin polymerization inhibitors; Compound TB-25 showed IC50 of 23 nM against HCT-116. | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Anti-proliferative | Hep-2, HepG2, MCF-7, A375 | Significant anti-cancer activities observed. | rsc.org |
| Imidazo[1,2-a]pyrazine–Coumarin Hybrids | Anti-proliferative | Various cancer cell lines | Screened for in vitro antitumor activities. | |
| Imidazo[1,2-a]pyridine Derivatives | Anti-inflammatory | MDA-MB-231, SKOV3 | Suppressed NF-κB and STAT3 signaling pathways. | nih.gov |
| Imidazo[1,2-a]pyridine-2-carboxylic acid arylidenehydrazides | Antimicrobial | Bacteria and Fungi | Compounds examined for antimicrobial activity. | nih.gov |
| Imidazo[1,2-a]pyrazine Derivatives | Antimicrobial | Mycobacterium tuberculosis | Investigated for activity against various bacteria, fungi, and M. tuberculosis. | researchgate.net |
In Vivo Efficacy Studies in Established Animal Models
Following promising in vitro results, lead compounds from the this compound series and its analogs have been advanced to in vivo studies using established animal models to assess their efficacy in more complex biological systems.
The analgesic potential of imidazo[1,2-a]pyrazine derivatives has been evaluated in various rodent models of pain. In a study investigating a series of ten this compound arylidenehydrazide derivatives, antinociceptive activity was assessed using the hot plate and acetic acid-induced writhing tests in mice. dergipark.org.tr While none of the compounds showed significant activity in the hot plate test, which measures central analgesic effects, compound 2f significantly inhibited writhing behavior in the acetic acid test, suggesting a peripheral analgesic mechanism. dergipark.org.tr This effect may be related to the inhibition of inflammatory mediators. dergipark.org.tr
The anti-inflammatory properties of imidazo[1,2-a]pyrazine derivatives have been confirmed in vivo. A study on imidazo[1,2-a]pyrazine 2-acetic acid, a related compound, showed considerable anti-inflammatory activity, which prompted the synthesis and testing of a series of derivatives. nih.gov These compounds were evaluated for their ability to reduce inflammation in standard models, alongside their analgesic and antipyretic properties. nih.gov
The in vivo anticancer efficacy of imidazo[1,2-a]pyrazine derivatives has been demonstrated in mouse xenograft models. One potent ENPP1 inhibitor, an imidazo[1,2-a]pyrazine derivative, was shown to enhance the antitumor efficacy of an anti-PD-1 antibody in a murine model. nih.gov This combination therapy resulted in a tumor growth inhibition rate of 77.7% and improved survival. nih.gov Another study on a potent PI3K/mTOR dual inhibitor from this class, compound 42 , also showed significant in vivo anti-tumoral activities. drugbank.com
Derivatives of the closely related imidazo[1,2-a]pyridine scaffold have shown significant promise in in vivo models of tuberculosis. Although specific in vivo data for this compound in TB models is less reported, the broader class of imidazopyridines and imidazopyrazines are actively being investigated. For example, imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of M. tuberculosis both in vitro and in vivo. rsc.org The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, is active against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. rsc.org These findings suggest that the imidazo[1,2-a]pyrazine core could also yield potent anti-tuberculosis agents for in vivo applications.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations and Relationship
The translational potential of any new chemical entity is heavily dependent on its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Several studies on imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives have included PK evaluations to assess their drug-like properties.
In a study of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors, the lead compound demonstrated efficient pharmacokinetic properties in vivo. nih.gov Similarly, an imidazo[1,2-a]pyrazine derivative developed as a PI3K/mTOR inhibitor, compound 42 , exhibited modest plasma clearance and acceptable oral bioavailability, marking it as a promising anti-cancer drug candidate. drugbank.com
However, challenges in optimizing PK profiles have also been reported. A series of imidazo[1,2-a]pyrazines developed as selective AMPAR negative modulators suffered from low to moderate bioavailability and high clearance in vivo, which prevented their further development despite being brain penetrant. nih.gov In contrast, extensive PK studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivatives for tuberculosis have led to compounds with dramatically enhanced potency and significantly improved pharmacokinetics. nih.gov For example, two compounds from this series, 13 and 18 , were evaluated in male mice via both oral and intravenous routes, demonstrating the feasibility of developing orally bioavailable agents from this structural class. nih.gov
| Compound/Series | Animal Model | Key PK/PD Findings | Reference(s) |
| Imidazo[1,2-a]pyrazine (ENPP1 inhibitor) | Murine model | Exhibited efficient pharmacokinetic properties. Enhanced antitumor efficacy of anti-PD-1 antibody. | nih.gov |
| Imidazo[1,2-a]pyrazine (Compound 42) | Not specified | Showed modest plasma clearance and acceptable oral bioavailability. | drugbank.com |
| Imidazo[1,2-a]pyrazines (AMPAR modulators) | Sprague–Dawley rats | Suffered from low to moderate bioavailability and high clearance. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Male mice | Compounds 13 and 18 evaluated for in vivo pharmacokinetics via oral and IV routes. | nih.gov |
Exploratory Toxicology and Safety Assessments in Preclinical Models
The preclinical evaluation of this compound and its derivatives involves crucial exploratory toxicology and safety assessments to identify potential liabilities before clinical development. These investigations in various preclinical models aim to establish a preliminary safety profile, focusing on acute and subacute toxicity, in vitro cytotoxicity, and specific organ system effects.
Research into the toxicological profile of closely related heterocyclic compounds provides valuable insights. A non-clinical study focused on exploratory toxicology assays of seven imidazo[1,2-a]pyridine derivatives, including imidazo[1,2-a]pyridine-2-carboxylic acid, was conducted through acute and subacute toxicity tests. nih.gov Following a 14-day oral treatment period, researchers implemented liver and kidney functionality assays to detect potential hepatic or renal damage. nih.govnih.gov The findings from these assessments indicated that while some compounds produced off-target effects, no definitive signs of hepatic or renal toxicity were observed for any of the tested imidazo[1,2-a]pyridine derivatives. nih.govnih.gov
Acute toxicity, evaluated by determining the median lethal dose (LD50) in mice, showed varied results depending on the substitutions on the imidazo[1,2-a]pyridine core. nih.gov For instance, compounds with a carbonitrile moiety at the C-2 position were found to be more toxic than those functionalized with an ethoxycarbonyl group at the same position. nih.gov The study included imidazo[1,2-a]pyridine-2-carboxylic acid and 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid, which were found to have LD50 values greater than 2.000 g/kg body weight, suggesting a lower acute toxicity profile compared to other derivatives in the series. nih.gov
| Compound | Substituents | LD50 (g/kg b.w.) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine-2-carboxylic acid | C-2: Carboxylic Acid | >2.000 | nih.gov |
| 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid | C-2: Carboxylic Acid, C-3: Nitro | >2.000 | nih.gov |
| Compound 1a | C-2: Ethoxycarbonyl | 3.175 | nih.gov |
| Compound 2a | C-2: Carbonitrile | 0.794 | nih.gov |
In vitro cytotoxicity screenings are also a fundamental component of preclinical safety assessment. A series of novel imidazo[1,2-a]pyrazine derivatives were evaluated for their cytotoxic effects on HeLa (cervical cancer) and MCF7 (breast cancer) cell lines. The results indicated that the compounds did not show any significant inhibition of cancer cell growth at the tested concentration, suggesting low cytotoxicity in these cell lines. This low cytotoxicity is considered an advantageous property for compounds being developed for other therapeutic purposes, such as antioxidant agents. Further studies have evaluated imidazo[1,2-a]pyrazine derivatives against other cancer cells and a normal cell line (Vero). rsc.org One promising compound exhibited significant anti-cancer activity while showing a higher IC50 value (91 μM) against the normal Vero cells, indicating a degree of selectivity and lower toxicity to non-cancerous cells. rsc.org
| Compound Series | Cell Lines | Finding | Reference |
|---|---|---|---|
| Novel imidazo[1,2-a]pyrazine derivatives | HeLa, MCF7 | No significant inhibition of cell growth observed. | |
| Imidazo[1,2-a]pyrazine compound 12b | Vero (normal cell line) | IC50 of 91 μM, suggesting lower toxicity to normal cells. | rsc.org |
Beyond general toxicity, specific safety assessments have been conducted on imidazo[1,2-a]pyrazine derivatives. These include evaluations of ulcerogenic potential, which is a common concern for anti-inflammatory agents. nih.gov Additionally, to assess potential central nervous system effects, some derivatives have been evaluated in vivo using models such as the rotarod test for motor function and pentylenetetrazole (PTZ)-induced seizure tests. nih.govdergipark.org.tr In one study, an imidazo[1,2-a]pyrazine compound was assessed for effects on motor function via the rotarod test immediately prior to seizure challenges. nih.gov Another study involving this compound arylidenehydrazide derivatives found that none of the tested compounds significantly altered the onset of PTZ-induced tonic convulsions. dergipark.org.tr
Computational Chemistry and Drug Design Applications for Imidazo 1,2 a Pyrazine 2 Carboxylic Acid
Molecular Docking and Ligand-Protein Interaction Analysis for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding the structural basis of ligand-target interactions and for predicting the binding affinity of novel compounds. For derivatives of Imidazo[1,2-a]pyrazine-2-carboxylic acid, molecular docking studies have been instrumental in elucidating their mechanism of action.
Researchers have used docking simulations to model the interactions of Imidazo[1,2-a]pyrazine-based compounds within the ATP binding sites of various kinases. For instance, docking studies on related imidazo[1,2-a]pyridine (B132010) analogues targeting dopamine (B1211576) D2 and D3 receptors revealed key binding interactions. acs.orgnih.gov These studies highlighted the importance of hydrogen bonds between the amide group of the ligand and threonine residues in the transmembrane region of the receptors. acs.org Furthermore, a nitrogen atom in the imidazo[1,2-a]pyridine ring was also found to form crucial hydrogen bonds, helping to position the ring for favorable aromatic interactions with tyrosine residues. acs.org
Similarly, when novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides were investigated as potential antitubercular agents, molecular docking was used to identify their potential target. researchgate.net The most active compounds were successfully docked into the active site of pantothenate synthetase, revealing favorable binding interactions and suggesting a plausible mechanism of action. researchgate.net These computational predictions are often followed by molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time.
Table 1: Key Molecular Interactions Identified Through Docking Studies of Imidazo[1,2-a]pyrazine (B1224502) Analogues
| Interacting Ligand Group | Protein Residue/Region | Type of Interaction | Predicted Outcome |
| Amide NH of carboxamide | Threonine (e.g., Thr369) | Hydrogen Bond | Anchors the ligand in the binding pocket |
| Imidazopyrazine Ring Nitrogen | Threonine (e.g., Thr369) | Hydrogen Bond | Orients the core scaffold |
| Imidazopyrazine Ring System | Tyrosine (e.g., Tyr365) | Aromatic (π-π) Interaction | Enhances binding affinity |
| Core Scaffold | Pantothenate Synthetase Active Site | Multiple Interactions | Inhibition of enzyme activity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can predict the potency of newly designed molecules and guide their optimization.
For ligands targeting dopamine receptors, including derivatives related to the this compound scaffold, QSAR models have been developed with excellent correlation and high predictive power. acs.org These models have confirmed that while both steric and electrostatic interactions play a role, the primary contribution to binding affinity arises from hydrophobic interactions. acs.org Hydrogen bonding, in turn, was found to confer binding specificity. acs.org
The development of a QSAR model for a series of this compound derivatives would involve the following steps:
Data Collection: Synthesizing a library of analogues and measuring their biological activity (e.g., IC₅₀ values) against a specific target.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, topological polar surface area (TPSA), and electronic properties.
Model Building: Using statistical methods to build a regression model that correlates the descriptors with the observed biological activity.
Model Validation: Rigorously testing the model's predictive ability using both internal and external sets of compounds.
Once validated, this QSAR model can be used to virtually screen new theoretical analogues, prioritizing the synthesis of those predicted to have the highest activity.
De Novo Design Approaches for Novel this compound Analogues
De novo design refers to computational strategies for generating novel molecular structures with desired properties from scratch, often within the constraints of a protein's binding site. While direct examples of de novo design for this compound are not extensively detailed, the principles of rational drug design based on structural information are frequently applied.
In silico modeling of the interactions of a lead compound within its target's binding site can guide the rational design of a next generation of inhibitors. This process, a form of structure-based design, uses the this compound core as a scaffold or starting point. Computational algorithms can then suggest modifications or additions to this scaffold to improve interactions with the target protein. For example, if a hydrophobic pocket is identified near the bound ligand, the software might suggest adding an alkyl or aryl group to the core structure to fill this pocket and increase binding affinity. This approach allows for the exploration of novel chemical space and the creation of patentable new entities.
Virtual Screening and Lead Identification Strategies
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.
The Imidazo[1,2-a]pyrazine scaffold has been successfully identified as a promising hit in virtual screening campaigns. For example, virtual high-throughput screening identified Imidazo[1,2-a]pyrazine compounds as potential ATP mimics and inhibitors of VirB11 ATPase. Libraries containing derivatives of this compound can be screened against the three-dimensional structure of a target protein (structure-based virtual screening) or against a model built from known active ligands (ligand-based virtual screening).
The process typically involves:
Library Preparation: A large database of virtual compounds, including custom-designed this compound analogues, is prepared.
Docking/Screening: Each compound in the library is computationally docked into the target's active site.
Scoring and Ranking: The compounds are scored and ranked based on their predicted binding affinity and interaction patterns.
Hit Selection: The top-ranked compounds are selected for acquisition or synthesis and subsequent biological testing.
This strategy has proven effective in identifying lead candidates for various targets, including antimicrobial and anticancer agents. researchgate.net
ADMET Prediction and Drug-Likeness Assessment
For various derivatives of Imidazo[1,2-a]pyrazine, in silico ADMET and physicochemical properties have been predicted using tools like SwissADME. researchgate.netresearchgate.net These predictions have indicated that certain analogues are promising candidates for further development. researchgate.netresearchgate.net For example, studies on naphthalimide-imidazo[1,2-a]pyrazine conjugates predicted favorable properties, including high gastrointestinal (GI) absorption and an absence of Blood-Brain Barrier (BBB) permeability, which is advantageous for avoiding central nervous system side effects.
Key parameters assessed in these computational evaluations often include adherence to Lipinski's Rule of Five, which helps predict oral bioavailability. researchgate.net
Table 2: Representative In Silico ADMET and Physicochemical Predictions for Imidazo[1,2-a]pyrazine Derivatives
| Property | Predicted Outcome | Implication for Drug Development |
| Physicochemical | ||
| Molecular Weight | < 500 g/mol | Good oral bioavailability (Lipinski's Rule) |
| LogP (Lipophilicity) | 1-3 | Balanced solubility and permeability |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Good cell membrane permeability |
| Pharmacokinetics (ADME) | ||
| Gastrointestinal (GI) Absorption | High | Suitable for oral administration |
| Blood-Brain Barrier (BBB) Permeation | No | Reduced risk of CNS side effects |
| Cytochrome P450 (CYP) Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule Violations | 0 | High probability of being orally active |
These in silico predictions are crucial for the early-stage filtering of compounds, ensuring that research efforts are focused on candidates with the highest probability of success in later preclinical and clinical development stages. researchgate.net
Future Directions and Emerging Research Avenues for Imidazo 1,2 a Pyrazine 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Methodologies for Diversification
The future of drug discovery is intrinsically linked to the development of efficient, diverse, and environmentally benign synthetic strategies. For Imidazo[1,2-a]pyrazine-2-carboxylic acid and its analogs, future research will likely concentrate on methodologies that allow for rapid diversification and the introduction of novel chemical functionalities.
One promising area is the continued development of multicomponent reactions (MCRs) . The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, has already been utilized to efficiently prepare 2-alkyl and aryl substituted 3,8-diaminoimidazo[1,2-a]pyrazines. rsc.org Future efforts could focus on adapting and expanding the scope of such MCRs to generate a wider array of substitutions on the imidazo[1,2-a]pyrazine (B1224502) core, incorporating the carboxylic acid moiety.
Furthermore, the use of cost-effective and sustainable catalysts is a growing trend. An efficient, iodine-catalyzed, one-pot, three-component condensation has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives, offering advantages like low cost, easy availability, and a benign nature. rsc.orgresearchgate.net Exploring other sustainable catalysts and reaction conditions, such as microwave-assisted synthesis, can lead to higher yields, shorter reaction times, and a reduced environmental footprint. researchgate.net
Strategies for the late-stage functionalization of the imidazo[1,2-a]pyrazine scaffold are also crucial for creating diverse libraries of compounds for biological screening. This includes developing regioselective methods for introducing substituents at various positions of the heterocyclic core. For example, a bioisosteric approach has been successfully applied to optimize the 8-position of the core to develop potent Aurora kinase inhibitors. nih.gov
Table 1: Emerging Synthetic Methodologies
| Methodology | Advantages | Potential Application for Diversification |
|---|---|---|
| Multicomponent Reactions (e.g., GBB) | High efficiency, atom economy, rapid library generation. | Introduction of diverse substituents at multiple positions in a single step. |
| Sustainable Catalysis (e.g., Iodine) | Low cost, environmentally friendly, simple workup procedures. | Development of greener synthetic routes for large-scale production. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. | Rapid optimization of reaction conditions and synthesis of analog libraries. |
| Late-Stage Functionalization | Allows for diversification of complex molecules at a late stage of synthesis. | Introduction of novel functional groups to probe structure-activity relationships. |
Exploration of Undiscovered Biological Targets and Disease Indications
Derivatives of the imidazo[1,2-a]pyrazine scaffold have demonstrated a remarkable breadth of biological activities, suggesting that their full therapeutic potential has yet to be unlocked. rsc.org Future research should aim to identify and validate novel biological targets and, consequently, new disease indications for this compound and its analogs.
The known activities of this class of compounds provide a roadmap for future exploration. For instance, various derivatives have shown potent anticancer activity through different mechanisms, including the inhibition of:
Aurora kinases : Key regulators of cell division. nih.gov
Gαq/11 proteins : Involved in signaling pathways that are frequently mutated in uveal melanoma. nih.govresearchgate.net
ENPP1 : A negative regulator of the cGAS-STING pathway, which is crucial for innate immunity and cancer immunotherapy. nih.gov
Tubulin polymerization : A validated target for many clinically used anticancer drugs. nih.gov
Given this broad anticancer profile, future studies could investigate other cancer-related targets, such as different kinases, epigenetic modulators, or components of the tumor microenvironment.
Beyond oncology, imidazo[1,2-a]pyrazine derivatives have shown promise as antiviral agents , with one derivative identified as a potential inhibitor of the influenza virus nucleoprotein. nih.gov This opens the door to screening against a wider range of viruses and exploring their potential as broad-spectrum antiviral agents. The scaffold's reported anti-inflammatory and antimicrobial properties also warrant further investigation into specific targets within these therapeutic areas.
A systematic approach to target discovery could involve phenotypic screening of diverse compound libraries against various cell lines and disease models, followed by target deconvolution studies to identify the specific molecular targets responsible for the observed biological effects.
Table 2: Potential Therapeutic Areas for Future Exploration
| Therapeutic Area | Known Activities/Targets | Potential Future Directions |
|---|---|---|
| Oncology | Aurora kinase, Gαq/11, ENPP1, and tubulin polymerization inhibition. | Exploration of other kinases, epigenetic targets, and immuno-oncology pathways. |
| Virology | Influenza virus nucleoprotein inhibition. | Screening against a broad panel of viruses; development of broad-spectrum antivirals. |
| Inflammation | General anti-inflammatory effects. | Identification of specific pro-inflammatory targets (e.g., cytokines, enzymes). |
| Infectious Diseases | Antibacterial and antifungal properties. | Elucidation of mechanisms of action against resistant strains. |
Rational Design and Development of Advanced Prodrug Strategies
The carboxylic acid group in this compound, while potentially crucial for target binding, can present challenges for drug development, including poor permeability and a risk of forming reactive acyl-glucuronide metabolites. nih.gov Advanced prodrug strategies offer a promising avenue to overcome these limitations.
A key approach is the use of bioisosteres to replace the carboxylic acid moiety. Bioisosteres are functional groups with similar physicochemical properties that can mimic the parent group's interaction with a biological target while offering improved pharmacokinetic properties. drughunter.com For carboxylic acids, common bioisosteres include:
Tetrazoles : These maintain a similar acidity to carboxylic acids but can alter metabolic pathways, potentially avoiding acyl glucuronidation. nih.govdrughunter.com
Acyl sulfonamides and Isoxazolols : These are other ionizable groups that can effectively mimic the carboxylic acid functionality. nih.gov
Neutral bioisosteres : In some cases, a neutral group can replace the acidic moiety by engaging in different types of interactions with the target protein, such as hydrogen bonds or cation-π interactions. This can be particularly beneficial for improving CNS penetration. hyphadiscovery.com
Another well-established prodrug strategy involves the esterification or amidation of the carboxylic acid. nih.gov This masks the polar carboxylic acid group, generally leading to increased lipophilicity and improved cell membrane permeability. Once absorbed, these prodrugs are designed to be cleaved by endogenous enzymes (e.g., esterases) to release the active carboxylic acid-containing drug. The rational design of such prodrugs involves selecting the appropriate ester or amide promoiety to control the rate of cleavage and ensure release at the desired site of action.
Table 3: Prodrug and Bioisosteric Strategies
| Strategy | Rationale | Examples |
|---|---|---|
| Bioisosteric Replacement (Ionized) | Mimic carboxylic acid interaction while improving metabolic stability and physicochemical properties. | Tetrazoles, Acyl Sulfonamides, Isoxazolols. nih.gov |
| Bioisosteric Replacement (Neutral) | Replace ionic interaction with other non-covalent interactions to improve properties like CNS penetration. | Groups capable of hydrogen bonding or cation-π interactions. hyphadiscovery.com |
| Esterification/Amidation | Mask the polar carboxylic acid to improve permeability and oral bioavailability. | Methyl, ethyl, or more complex esters designed for enzymatic cleavage. nih.gov |
Addressing Challenges in Optimizing Drug-like Properties and Clinical Translation
One documented challenge for some imidazo[1,2-a]pyrazine series has been high in vivo clearance . In one study, this issue was successfully addressed by replacing the imidazo[1,2-a]pyrazine core with an isosteric pyrazolo[1,5-c]pyrimidine (B12974108) scaffold, which led to improved microsomal stability. nih.gov This highlights the potential of scaffold hopping and isosteric replacements as strategies to mitigate poor pharmacokinetic properties.
Future research should involve a comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs early in the drug discovery process. This includes in vitro assays to determine metabolic stability in liver microsomes and hepatocytes, as well as in vivo pharmacokinetic studies in animal models. nih.gov The data from these studies will be crucial for building structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the design of compounds with improved drug-like properties.
Furthermore, minimizing off-target activity to reduce the potential for side effects is a critical aspect of preclinical development. As seen in the development of Aurora kinase inhibitors, strategic modifications, such as at the 8-position of the imidazo[1,2-a]pyrazine core, can lead to improvements in both oral bioavailability and off-target kinase inhibition. nih.gov
Integration of Omics Technologies for Comprehensive Mechanism Elucidation
Understanding the precise mechanism of action of a drug candidate is fundamental to its successful development. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers powerful tools for a comprehensive elucidation of how this compound and its derivatives exert their biological effects.
Chemogenomic profiling , particularly in model organisms like Saccharomyces cerevisiae (yeast), can provide valuable insights into a compound's mechanism of action. By screening a compound against a collection of yeast deletion mutants, it is possible to identify genes and pathways that are essential for mediating the compound's effects. This approach has been successfully used to show that even subtle structural changes in imidazo[1,2-a]pyridine (B132010) and -pyrimidine scaffolds can dramatically alter their intracellular targets, shifting from disrupting mitochondrial function to acting as a DNA poison. nih.gov
Whole-genome sequencing of resistant mutants is another powerful genomic approach. By identifying the genetic mutations that confer resistance to a compound, researchers can pinpoint its likely molecular target or the pathway it perturbs. nih.gov
Proteomics can be employed to identify the direct protein targets of a compound through techniques like thermal proteome profiling (TPP) or activity-based protein profiling (ABPP). Additionally, proteomics can provide a global view of how a compound affects protein expression and post-translational modifications within the cell, offering a detailed picture of the downstream cellular response.
Metabolomics , the large-scale study of small molecules (metabolites) within cells and biological systems, can reveal how a compound alters metabolic pathways. This can be particularly useful for understanding the mechanism of action of drugs that target metabolic enzymes or pathways, which is relevant for many anticancer and antimicrobial agents.
By integrating data from these various omics technologies, researchers can build a comprehensive understanding of the molecular mechanisms underlying the therapeutic effects of this compound derivatives, facilitating their optimization and clinical translation.
Q & A
Q. What are the standard synthetic routes for Imidazo[1,2-a]pyrazine-2-carboxylic acid and its derivatives?
- Methodological Answer: The synthesis typically involves two key steps:
Hydrolysis of Ethyl Ester Precursor : Ethyl imidazo[1,2-a]pyrazine-2-carboxylate is hydrolyzed using NaOH in a THF/ethanol/water mixture (3:2:1 ratio) at room temperature for 16 hours. Acidification with HCl (pH 2–3) yields the carboxylic acid derivative (85% yield). Monitoring via TLC ensures completion .
Derivatization via Microwave-Assisted Amidation : The carboxylic acid is coupled with amines using Mukaiyama’s reagent, 2-chloro-1-methylpyridinium iodide, and 1-methylimidazole in DMF under microwave irradiation (80°C, 15 minutes). This method reduces reaction time and improves yields (70–90%) compared to conventional heating .
Q. What spectroscopic methods are employed to characterize this compound?
- Methodological Answer:
- IR Spectroscopy : Identifies the carboxylic acid group (νmax ~1710 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) .
- ¹H NMR : Peaks at δ 7.95–9.14 ppm confirm aromatic protons, while δ 13.14 ppm (broad singlet) corresponds to the -COOH proton .
- LC-MS : Molecular ion [M+H]⁺ at m/z 164.9 confirms the molecular weight .
- Elemental Analysis : Validates purity (e.g., C 51.67%, H 3.11%, N 25.79%) .
Q. What biological activities have been reported for this compound derivatives?
- Methodological Answer: Derivatives (e.g., N-arylcarboxamides) exhibit antimicrobial activity against Gram-positive bacteria and fungi. Bioactivity assays involve:
- Broth Dilution Method : Minimum inhibitory concentration (MIC) determination using standardized bacterial/fungal strains .
- Structure-Activity Relationship (SAR) : Varying substituents on the aryl amine moiety to optimize potency .
Advanced Research Questions
Q. How can microwave irradiation improve the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides?
- Methodological Answer: Microwave conditions (80°C, 15 minutes) enhance reaction efficiency by:
- Reducing Reaction Time : From hours (traditional heating) to minutes.
- Improving Yield : Higher yields (e.g., 85% for 7a–l derivatives) due to uniform heating and reduced side reactions .
- Solvent Optimization : DMF facilitates rapid heat transfer and stabilizes intermediates like active esters .
Q. What strategies address low yields in the hydrolysis of ethyl imidazo[1,2-a]pyrazine-2-carboxylate to the carboxylic acid?
- Methodological Answer:
- NaOH Concentration : Use 3.0 equivalents to ensure complete de-esterification without degrading the imidazo-pyrazine core .
- Temperature Control : Maintain room temperature to prevent side reactions (e.g., ring opening).
- Acidification Protocol : Gradual addition of HCl to pH 2–3 minimizes precipitate redissolution .
Q. How do different catalysts (e.g., iodine, silver) influence the synthesis of imidazo[1,2-a]pyrazine derivatives?
- Methodological Answer:
- Iodine Catalysis : Enables one-pot synthesis of substituted derivatives via electrophilic cyclization (e.g., 10a–m derivatives in Scheme 2) .
- Silver Catalysis : Facilitates aminooxygenation reactions to introduce aldehyde groups (e.g., imidazo[1,2-a]pyridine-3-carbaldehydes) .
- Comparison : Iodine is cost-effective but may require harsh conditions; silver offers regioselectivity but involves higher costs .
Q. How can contradictory bioactivity data between similar imidazo[1,2-a]pyrazine derivatives be resolved?
- Methodological Answer:
- Purity Assessment : Verify compound purity via HPLC or NMR to rule out impurities affecting bioactivity .
- SAR Studies : Systematically modify substituents (e.g., electron-withdrawing vs. donating groups) to identify critical pharmacophores .
- Assay Reproducibility : Use standardized microbial strains and growth conditions to minimize variability .
Q. What are the challenges in achieving regioselectivity during the functionalization of imidazo[1,2-a]pyrazine scaffolds?
- Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., tert-butyl carbamate) to steer reactivity to specific positions .
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states in Groebke–Blackburn–Bienayme (GBB) reactions, enhancing regioselectivity .
- Catalyst Tuning : Use In(OTf)₃ to promote cyclization at the β-carboline C-3 position in hybrid structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
